molecular formula C17H22N6O4 B12467618 N~2~-(4-ethoxyphenyl)-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine

N~2~-(4-ethoxyphenyl)-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine

Cat. No.: B12467618
M. Wt: 374.4 g/mol
InChI Key: JDDJTSKADSLOJO-UHFFFAOYSA-N
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Description

N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo nitration, alkylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include nitric acid, ethyl bromide, and oxirane derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.

    Reduction: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4-(2,5-dimethoxyphenyl)-5-nitro-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine
  • N2-(4-methoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

Uniqueness

N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H22N6O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H22N6O4/c1-2-26-12-7-5-11(6-8-12)20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-4-3-9-27-13/h5-8,13H,2-4,9-10H2,1H3,(H4,18,19,20,21,22)

InChI Key

JDDJTSKADSLOJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N

Origin of Product

United States

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